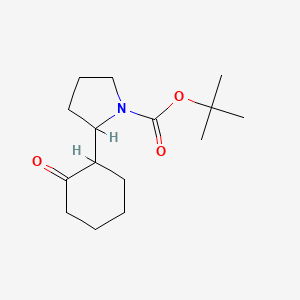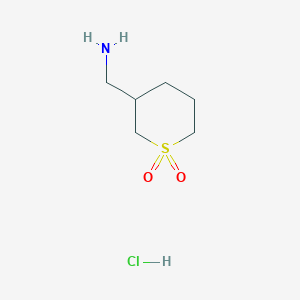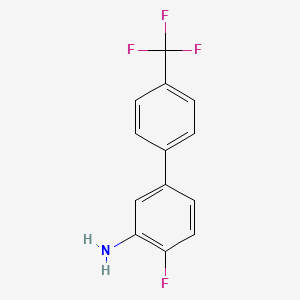
3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl
Vue d'ensemble
Description
“3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” is a synthetic compound used in scientific research. It has a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” has been discussed in various studies . For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” can be analyzed based on its molecular formula, C13H9F4N . The compound contains a biphenyl group, which consists of two connected phenyl rings, and a trifluoromethyl group, which consists of a carbon atom connected to three fluorine atoms and one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” include a molecular weight of 255.21 g/mol and a molecular formula of C13H9F4N . The compound is likely to have properties similar to those of other trifluoromethylbenzenes .Applications De Recherche Scientifique
Antibacterial Agents
This compound has been studied for its potential as an antibacterial agent. Derivatives of this biphenyl compound have shown potent inhibitory activities against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The presence of a trifluoromethyl group and an amino group in the structure contributes to its antibacterial properties .
Organic Synthesis
In organic chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive amine group can undergo various coupling reactions, such as Suzuki coupling, which is useful in creating new chemical entities with potential pharmacological activities .
Material Science
The electronic properties of 4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine make it a candidate for material science research, particularly in the development of organic semiconductors and conductive polymers. The fluorine atoms can influence the material’s electron affinity and stability .
Agrochemicals
As a chemical intermediate, this compound finds applications in the synthesis of herbicides. Its structural components can be tailored to interact with specific biological targets in plants, providing a pathway to develop new agrochemicals .
Pharmaceutical Research
The compound’s derivatives are explored for their potential use in pharmaceuticals. It can be used as an intermediate in the synthesis of antihypertensive and diuretic drugs, contributing to the treatment of conditions like hypertension and edema .
Fluorine Chemistry
The trifluoromethyl group is of particular interest in fluorine chemistry due to its ability to alter the physical and chemical properties of molecules. This compound is used to study the effects of fluorination on biological activity and stability of pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectroscopy to help identify and quantify similar compounds in complex mixtures .
Environmental Science
Research into the environmental fate of fluorinated compounds includes this biphenyl derivative. Its stability and potential bioaccumulation are of interest in assessing the environmental impact of fluorinated organic compounds .
Propriétés
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



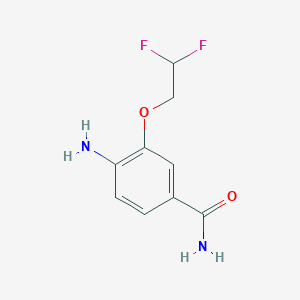


![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
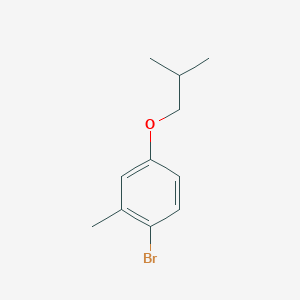


![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
